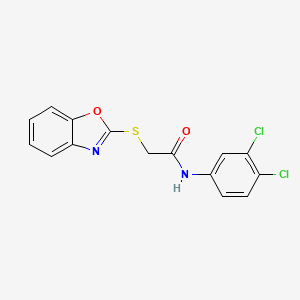

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide

Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group linked via an acetamide bridge to a benzoxazole ring substituted with a sulfanyl (-S-) moiety. These analogs are designed to exploit the pharmacophoric synergy between the dichlorophenyl group (enhancing lipophilicity and receptor binding) and heterocyclic systems (modulating electronic properties and selectivity) .

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-10-6-5-9(7-11(10)17)18-14(20)8-22-15-19-12-3-1-2-4-13(12)21-15/h1-7H,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFIMNGLQHREQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209523 | |

| Record name | 2-(2-Benzoxazolylthio)-N-(3,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297150-39-1 | |

| Record name | 2-(2-Benzoxazolylthio)-N-(3,4-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297150-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzoxazolylthio)-N-(3,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

Acetamide Formation: The final step involves the reaction of the benzoxazole-thioether intermediate with 3,4-dichloroaniline and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the benzoxazole ring or the acetamide group.

Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its bioactive properties.

Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Groups

The compound’s key structural components include:

- 3,4-Dichlorophenyl group : Enhances binding to receptors like sigma and opioid kappa through hydrophobic interactions.

Table 1: Structural Comparison of Key Analogs

Structure-Activity Relationships (SAR)

- Chlorine Position: 3,4-Dichloro substitution optimizes receptor binding across multiple targets (sigma, MAO-B, adenosine), as seen in BD1008 (σ1 Ki = 1.3 nM) and PSB-1410 (MAO-B IC50 = 0.227 nM) .

- Sulfanyl vs. Amide Linkers : Sulfanyl groups (as in the target compound) introduce conformational flexibility, which may improve binding kinetics compared to rigid amide linkers (e.g., ) .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide is a benzoxazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and data tables.

Chemical Structure and Properties

The chemical structure of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide can be represented as follows:

- Molecular Formula : C15H12Cl2N2OS

- Molecular Weight : 351.24 g/mol

This compound features a benzoxazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide have shown efficacy against:

- Breast cancer cells (MCF-7, MDA-MB-231)

- Lung cancer cells (A549)

- Colorectal cancer cells (HT-29)

A notable study reported that certain benzoxazole derivatives had IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been explored. A study evaluated the in vitro antimicrobial activity of related compounds against both Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml .

Structure-Activity Relationship (SAR)

The biological activity of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide can be partially attributed to its structure. The presence of the 3,4-dichlorophenyl group enhances its cytotoxicity, while the benzoxazole moiety contributes to its antimicrobial properties. SAR studies indicate that electron-withdrawing groups on the phenyl ring are crucial for enhancing biological activity .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | < Doxorubicin | |

| Anticancer | A549 | < Doxorubicin | |

| Antimicrobial | E. coli | 250 - 7.81 µg/ml | |

| Antimicrobial | Bacillus subtilis | Not specified |

Case Study 1: Cytotoxicity of Benzoxazole Derivatives

In a comparative study involving several benzoxazole derivatives, researchers investigated their cytotoxic effects on various cancer cell lines. The results revealed that compounds with similar structures to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide exhibited significant growth inhibition in MCF-7 and A549 cell lines. The study highlighted the importance of substituents on the phenyl ring in modulating cytotoxicity .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial efficacy of related benzoxazole compounds against drug-resistant strains of bacteria. The study found that certain derivatives displayed potent activity against resistant strains, suggesting their potential as novel antimicrobial agents in clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a carbodiimide-mediated coupling reaction. For example, 3,4-dichlorophenylacetic acid derivatives are reacted with 2-mercaptobenzoxazole in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane at low temperatures (e.g., 273 K) to minimize side reactions . Post-synthesis purification involves extraction with dichloromethane, washing with NaHCO₃, and recrystallization from methanol/acetone mixtures. Optimization includes adjusting stoichiometry, temperature, and catalyst loading to improve yield and purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR are critical for confirming the benzoxazole-thioether linkage and acetamide group. Aromatic protons in the 3,4-dichlorophenyl ring typically appear as doublets in δ 7.2–7.8 ppm, while the benzoxazole protons resonate near δ 8.1–8.3 ppm .

- X-ray crystallography : Used to resolve the crystal structure, particularly to analyze dihedral angles between the benzoxazole and dichlorophenyl rings (e.g., ~61.8° in analogous compounds) and hydrogen-bonding patterns .

- HPLC-MS : Validates purity (>95%) and molecular weight via exact mass determination (e.g., [M+H]+ ion).

Q. How can researchers assess the compound’s in vitro biological activity, and what assays are recommended for preliminary screening?

- Methodology :

- Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Enzyme inhibition : Test against kinases or proteases via fluorescence polarization or colorimetric assays (e.g., ADP-Glo™ for kinases).

- Solubility screening : Measure in DMSO/PBS mixtures using nephelometry; reported solubilities for related acetamides range from >61 µg/mL .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodology :

- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual). For example, discrepancies in IC₅₀ values may arise from cell line heterogeneity (e.g., EGFR mutation status) or assay conditions (e.g., serum concentration) .

- Structural analogs : Synthesize derivatives (e.g., replacing 3,4-dichlorophenyl with 2,5-dichlorophenyl) to isolate structure-activity relationships (SAR) .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model binding interactions with targets like benzoxazole-associated kinases .

Q. How can the compound’s crystal structure inform its mechanism of action or stability under physiological conditions?

- Methodology :

- Hydrogen-bond analysis : In analogous structures, N–H···N hydrogen bonds form inversion dimers (R₂²(8) motifs), which may stabilize the compound in solid state but dissociate in solution .

- Torsional angles : Twisting between the benzoxazole and dichlorophenyl groups (e.g., ~61.8°) affects molecular rigidity and membrane permeability .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., 459–461 K) to predict shelf-life .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic (PK) properties?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~3.5), blood-brain barrier penetration (low), and CYP450 inhibition.

- Molecular dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

- Quantum mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability and metabolic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.